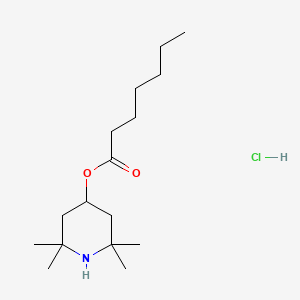

(2,2,6,6-tetramethylpiperidin-4-yl) heptanoate;hydrochloride

Overview

Description

Preparation Methods

Synthetic Routes and Reaction Conditions

TMPH hydrochloride can be synthesized through a multi-step process. One common method involves the conjugate addition reaction of ammonia to phorone, followed by the reduction of the intermediate triacetone amine in a Wolff-Kishner reaction . The final product, 2,2,6,6-tetramethylpiperidin-4-yl heptanoate, is then converted to its hydrochloride salt form.

Industrial Production Methods

Industrial production of TMPH hydrochloride typically involves large-scale synthesis using the same basic principles as the laboratory methods but optimized for efficiency and yield. This includes the use of high-purity reagents, controlled reaction conditions, and advanced purification techniques to ensure the final product meets stringent quality standards .

Chemical Reactions Analysis

Key Reaction Steps

-

Esterification :

-

Reactants : 2,2,6,6-tetramethyl-4-piperidinol, methyl heptanoate.

-

Catalyst : Potassium carbonate.

-

Conditions : Heated at 145–155°C for 64 hours in dimethylformamide (DMF) .

-

Mechanism : Nucleophilic acyl substitution where the hydroxyl group of the piperidinol attacks the carbonyl carbon of methyl heptanoate, forming the ester.

-

-

Hydrochloride Salt Formation :

Synthesis Parameters Table

| Parameter | Value/Detail |

|---|---|

| Temperature | 145–155°C |

| Reaction Time | 64 hours |

| Solvent | DMF (dimethylformamide) |

| Base Catalyst | Potassium carbonate |

| Purification | Partitioning with water/hexanes, MgSO₄ drying |

Reaction Mechanism

The esterification proceeds via a two-step mechanism :

-

Nucleophilic Attack : The oxygen of the hydroxyl group in 2,2,6,6-tetramethyl-4-piperidinol attacks the carbonyl carbon of methyl heptanoate.

-

Elimination : Methanol is released, forming the ester bond.

The hydrochloride salt formation involves protonation of the tertiary amine in the piperidine ring, stabilizing the compound for storage and use .

Structural and Functional Relationships

The compound’s structure (a piperidine ring with four methyl groups and a heptanoate ester) enables its role as a non-competitive antagonist of neuronal nicotinic acetylcholine receptors (nAChRs) . This is attributed to its ability to block receptor activation via a site distinct from acetylcholine binding .

Scientific Research Applications

TMPH hydrochloride is recognized primarily as a potent non-competitive antagonist of neuronal nicotinic acetylcholine receptors (nAChRs) . It exhibits the following characteristics:

- Long-lasting Inhibition : It produces prolonged inhibition of nAChRs formed by the common α3, α4 and β2, β4 subunits while showing minimal effects on muscle-type nAChRs (α1β1γδ) or α7 receptors .

- Therapeutic Potential : TMPH hydrochloride has been suggested for use in treating neurodegenerative diseases such as globoid cell leukodystrophy (GLD) and Krabbe disease .

Neuroscience Studies

TMPH hydrochloride is extensively used in research involving:

- Neuronal Function : Investigating the role of nAChRs in synaptic transmission and plasticity.

- Disease Models : Evaluating the effects of nAChR inhibition in animal models of neurodegenerative diseases.

Pharmacological Research

The compound serves as a tool to:

- Study the pharmacodynamics of nAChRs.

- Explore potential drug interactions and side effects related to nAChR modulation.

Biochemical Assays

TMPH hydrochloride is utilized in various assays to:

- Measure receptor activity and response to agonists or antagonists.

- Investigate the structural requirements for receptor binding and inhibition.

Case Study 1: Inhibition of Nicotinic Receptors

Papke et al. (2005) demonstrated that TMPH hydrochloride effectively inhibits nAChRs with different subunit compositions. The study highlighted its utility in distinguishing between receptor types based on their sensitivity to this compound .

Case Study 2: Therapeutic Implications

Research has indicated that TMPH hydrochloride may help mitigate symptoms associated with GLD by targeting specific neuronal pathways affected by the disease. This opens avenues for developing targeted therapies for similar neurodegenerative conditions .

Mechanism of Action

TMPH hydrochloride exerts its effects by inhibiting neuronal nicotinic acetylcholine receptors. It produces a potent and long-lasting inhibition of these receptors formed by the combination of the most abundant alpha and beta subunits. The inhibition is relatively reversible for muscle-type receptors or alpha7 receptors. The decrease in inhibition is associated with a single amino acid present in the second transmembrane domain of these subunits .

Comparison with Similar Compounds

Similar Compounds

2,2,6,6-Tetramethylpiperidine: A related compound used as a hindered base in organic synthesis.

N,N-Diisopropylethylamine: Another non-nucleophilic base used in various chemical reactions.

Lithium Tetramethylpiperidide: A stronger base derived from 2,2,6,6-tetramethylpiperidine.

Uniqueness

TMPH hydrochloride is unique due to its potent and long-lasting inhibition of neuronal nicotinic acetylcholine receptors, making it a valuable tool for studying these receptors’ functional roles. Its ability to alleviate the seizure-causing effect of levamisole without inducing behavioral changes in mice further highlights its potential therapeutic applications .

Biological Activity

(2,2,6,6-Tetramethylpiperidin-4-yl) heptanoate; hydrochloride, commonly referred to as TMPH hydrochloride, is a chemical compound known for its significant biological activity as a non-competitive antagonist of neuronal nicotinic acetylcholine receptors (nAChRs). This article explores its biological properties, mechanisms of action, and relevant research findings.

- Chemical Name : (2,2,6,6-Tetramethylpiperidin-4-yl) heptanoate; hydrochloride

- Molecular Formula : C₁₆H₃₁ClN₀₂

- Molecular Weight : 305.88 g/mol

- CAS Number : 849461-91-2

- Purity : ≥98%

TMPH hydrochloride functions primarily as a potent non-competitive antagonist of nAChRs. It exhibits long-lasting inhibition of neuronal nAChRs formed by various subunit combinations, specifically α3, α4, β2, and β4. Notably, it shows minimal inhibition of muscle-type nAChRs (α1β1γδ) and α7 receptors . This selectivity is critical in understanding its potential therapeutic applications and side effects.

Biological Activity

The biological activity of TMPH hydrochloride has been extensively studied in various contexts:

- Neuronal Inhibition : TMPH effectively inhibits the activity of nicotinic receptors involved in neurotransmission. This inhibition can modulate synaptic transmission and has implications for conditions such as neurodegenerative diseases and addiction .

-

Research Findings :

- A study by Papke et al. (2005) demonstrated that the compound's effectiveness varies with the subunit composition of nAChRs. The study highlighted how TMPH can selectively inhibit certain receptor subtypes while sparing others .

- Another investigation noted that TMPH could influence sensorimotor gating processes mediated by nAChRs, suggesting its potential role in neurological disorders characterized by impaired sensory processing .

Case Studies

Several studies have utilized TMPH hydrochloride to explore its effects on neuronal activity:

| Study | Focus | Findings |

|---|---|---|

| Papke et al. (2005) | Subunit composition effects | Demonstrated selective inhibition of nAChRs based on their subunit structure. |

| Pinnock et al. (2015) | Sensorimotor gating | Found that systemic nicotine enhanced sensorimotor gating through nAChR modulation influenced by TMPH. |

| Peng et al. (2013) | Noncompetitive antagonism | Explored multiple modes of antagonism at α7 nAChRs by TMPH, highlighting its complex interaction with receptor dynamics. |

Pharmacological Applications

Given its biological activity, TMPH hydrochloride is being investigated for potential therapeutic applications in:

- Neurodegenerative Diseases : Due to its ability to modulate neurotransmission.

- Addiction Treatment : Its antagonistic properties may help in managing nicotine dependence.

Q & A

Q. Basic: What analytical methods are critical for confirming the purity and structural integrity of (2,2,6,6-tetramethylpiperidin-4-yl) heptanoate hydrochloride?

Answer:

To verify purity and structure, researchers should employ a combination of:

- Elemental Analysis (CHN): Confirms empirical formula by quantifying carbon, hydrogen, and nitrogen content .

- Nuclear Magnetic Resonance (NMR): Provides stereochemical and functional group validation (e.g., distinguishing tetramethylpiperidine protons and heptanoate chain signals) .

- Mass Spectrometry (MS): Validates molecular weight (305.88 g/mol) and fragmentation patterns, ensuring no byproducts or degradation .

- HPLC/UV-Vis: Assesses purity thresholds (>95%) and detects trace impurities.

Q. Basic: How is (2,2,6,6-tetramethylpiperidin-4-yl) heptanoate hydrochloride synthesized, and what intermediates are involved?

Answer:

The synthesis typically involves:

Precursor Preparation: 2,2,6,6-Tetramethylpiperidin-4-one (CAS 826-36-8) is hydrogenated to form 2,2,6,6-tetramethylpiperidin-4-ol using a Cu–Cr/γ-Al₂O₃ catalyst, achieving ~90% yield under optimized conditions (H₂ pressure, temperature) .

Esterification: The piperidinol intermediate reacts with heptanoyl chloride to form the ester.

Hydrochloride Salt Formation: The free base is treated with HCl gas or aqueous HCl to precipitate the hydrochloride salt.

Q. Advanced: What experimental strategies are used to investigate the compound’s selective inhibition of nicotinic acetylcholine receptor (nAChR) subtypes?

Answer:

Key methodologies include:

- Radioligand Binding Assays: Competitive binding studies with [³H]-epibatidine or [¹²⁵I]-α-bungarotoxin to quantify affinity for α4β2 vs. α7 nAChR subtypes .

- Electrophysiology (Patch Clamp): Measures ion flux inhibition in transfected HEK293 cells or neuronal preparations to assess functional selectivity .

- Molecular Docking Simulations: Predicts binding interactions using nAChR crystal structures (e.g., PDB ID 2QC1) to identify critical residues (e.g., Tyr190 in α4β2) .

- Mutagenesis Studies: Validates predicted binding sites by introducing point mutations (e.g., TrpB ↔ Ala) and testing inhibition potency shifts.

Q. Advanced: How can researchers resolve discrepancies in reported CAS numbers (849461-90-1 vs. 849461-91-2) for this compound?

Answer:

The discrepancy arises from the free base (CAS 849461-90-1) vs. its hydrochloride salt (CAS 849461-91-2). To confirm identity:

- Titration Analysis: Compare chloride content (e.g., via ion chromatography) to theoretical values (11.6% Cl⁻ for the hydrochloride) .

- Solubility Testing: The hydrochloride salt is water-soluble, while the free base precipitates in aqueous media.

- FT-IR Spectroscopy: Identify HCl-specific stretches (e.g., N–H⁺Cl⁻ vibrations at 2500–3000 cm⁻¹) .

Q. Advanced: What are the challenges in crystallizing (2,2,6,6-tetramethylpiperidin-4-yl) heptanoate hydrochloride, and how can they be mitigated?

Answer:

Challenges include steric hindrance from tetramethyl groups and hygroscopicity. Solutions involve:

- Solvent Screening: Use low-polarity solvents (e.g., ethyl acetate/hexane) to reduce solubility and promote nucleation .

- Slow Evaporation: Gradual solvent removal under controlled humidity (<30% RH) to prevent hydrate formation.

- Cryoprotection: Flash-cooling in liquid N₂ with glycerol or paraffin oil for X-ray diffraction studies .

- Disorder Modeling: Refine crystallographic data using software like SHELXL to account for rotational disorder in the piperidine ring .

Q. Basic: What spectroscopic techniques are essential for characterizing the stability of this compound under varying pH conditions?

Answer:

- pH-Dependent UV-Vis Spectroscopy: Monitors absorbance shifts (200–400 nm) to detect protonation/deprotonation of the piperidine nitrogen .

- ¹H NMR in D₂O: Tracks chemical shift changes in the piperidine ring (e.g., δ 1.2–1.8 ppm) under acidic vs. neutral conditions .

- Stability-Indicating HPLC: Quantifies degradation products (e.g., hydrolyzed heptanoic acid) after incubation at pH 1–13 .

Q. Advanced: How can researchers design dose-response studies to evaluate the compound’s neuropharmacological effects in vivo?

Answer:

- Animal Models: Use nAChR-dependent paradigms (e.g., nicotine-induced antinociception in rodents) .

- Dose Range: Administer 0.1–10 mg/kg (i.p. or p.o.) with vehicle controls.

- Behavioral Endpoints: Measure latency in tail-flick tests or locomotor activity in open-field assays.

- PK/PD Modeling: Correlate plasma concentrations (LC-MS/MS) with efficacy to establish therapeutic index .

Q. Advanced: What computational tools are used to predict the compound’s pharmacokinetic properties?

Answer:

- ADMET Predictors: Software like SwissADME or ADMETlab estimates logP (3.2), BBB permeability (+), and CYP450 inhibition .

- Molecular Dynamics (MD): Simulates membrane permeation using CHARMM force fields to assess bioavailability.

- Hepatic Clearance Models: Microsomal stability assays (e.g., human liver microsomes + NADPH) validate predicted metabolic pathways .

Q. Basic: What safety precautions are necessary when handling this compound in laboratory settings?

Answer:

- PPE: Gloves (nitrile), lab coat, and goggles to prevent skin/eye contact .

- Ventilation: Use fume hoods during weighing/solubilization to avoid inhalation .

- Spill Management: Neutralize with sodium bicarbonate and absorb with vermiculite .

- Waste Disposal: Incinerate in compliance with EPA guidelines for halogenated organics .

Q. Advanced: How can researchers validate the compound’s role in modulating oxidative stress pathways?

Answer:

- ROS Assays: Measure intracellular ROS in SH-SY5Y cells using DCFH-DA fluorescence post-treatment .

- SOD/GPx Activity: Quantify enzyme activity in cell lysates via colorimetric kits (e.g., Cayman Chemical) .

- Gene Expression: RT-qPCR for Nrf2, HO-1, and SOD1 to confirm antioxidant signaling upregulation .

Properties

IUPAC Name |

(2,2,6,6-tetramethylpiperidin-4-yl) heptanoate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H31NO2.ClH/c1-6-7-8-9-10-14(18)19-13-11-15(2,3)17-16(4,5)12-13;/h13,17H,6-12H2,1-5H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIDDVJIJIFWGIX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC(=O)OC1CC(NC(C1)(C)C)(C)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H32ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401017551 | |

| Record name | 2,2,6,6-tetramethylpiperidin-4-yl heptanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401017551 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

305.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

849461-91-2 | |

| Record name | 2,2,6,6-tetramethylpiperidin-4-yl heptanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401017551 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TMPH hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.